molecular formula C5H8ClN3O B2439654 3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride CAS No. 2173996-96-6

3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride

Cat. No. B2439654
CAS RN: 2173996-96-6
M. Wt: 161.59
InChI Key: XKQUNKPBKOFTQG-UHFFFAOYSA-N
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Description

3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound that consists of a five-membered azetidine ring and a 1,2,4-oxadiazole ring.

Scientific Research Applications

Antiproliferative Activity in Cancer Cells

This compound and its related compounds have shown significant in vitro antiproliferative activities in MCF-7 breast cancer cells . They have been designed and synthesized as colchicine-binding site inhibitors (CBSI), replacing the ethylene bridge of combretastatin A-4 (CA-4) with a β-lactam (2-azetidinone) scaffold .

Tubulin-Destabilising Effects

These compounds have demonstrated tubulin-destabilising effects . They inhibit the polymerisation of tubulin in vitro, with significant reduction in tubulin polymerization, and interact at the colchicine-binding site on tubulin .

Cell Cycle Effects

One of these compounds, compound 9q, has been shown to arrest MCF-7 cells in the G2/M phase and result in cellular apoptosis .

Use in Drug Discovery

Methyl 3-(azetidin-2-yl)propanoate hydrochloride, a related compound, has potential applications in various fields such as drug discovery .

Use in Organic Synthesis

This compound also offers potential applications in organic synthesis .

Preparation of Small Peptides

Azetidine-2-carboxylic acid and its 3-substituted derivatives have been widely used as building blocks to prepare small peptides .

Preparation of Endomorphin Analogues

These compounds have been used in the preparation of new endomorphin analogues .

Use as Chemical Hybridizing Agents

(Azetidin-2-yl)acetic acid (III) and some of its N-substituted derivatives were used as chemical hybridizing agents to selectively sterilize the male parts of wheat plants, rendering the pollen grains non-functional .

properties

IUPAC Name

3-(azetidin-2-yl)-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.ClH/c1-2-6-4(1)5-7-3-9-8-5;/h3-4,6H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQUNKPBKOFTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C2=NOC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride

CAS RN

2173996-96-6
Record name 3-(azetidin-2-yl)-1,2,4-oxadiazole hydrochloride
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